molecular formula C17H14F3N5OS B4281453 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4281453
M. Wt: 393.4 g/mol
InChI Key: RXJPBKAKWXGVAD-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives functionalized with a sulfanyl-acetamide moiety. Its structure features a 4-methyl-5-(pyridin-2-yl)triazole core linked via a thioether bridge to an acetamide group substituted with a 3-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c1-25-15(13-7-2-3-8-21-13)23-24-16(25)27-10-14(26)22-12-6-4-5-11(9-12)17(18,19)20/h2-9H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJPBKAKWXGVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of oxalyl chloride with a pyrrole derivative in the presence of dry triethylamine (TEA) in dichloromethane (DCM) at room temperature. This step installs the α-oxo acid chloride at the C3 position, following the removal of excess oxalyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DCM or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways involved in inflammation and microbial activity. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, acetamide group, or pyridinyl position. These variations influence physicochemical properties, synthetic efficiency, and biological activity.

Substituent Variations on the Triazole Ring
Compound Name Triazole Substituents Melting Point (°C) Yield (%) Key Activity/Notes Reference
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Ethyl, 5-(pyridin-2-yl) N/A N/A Improved lipophilicity vs. methyl
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (6a) 4-Allyl, 5-(pyridin-2-yl) 182–184 65 Higher melting point
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-Methyl, 5-(4-fluorophenyl) N/A N/A Antiparasitic potential

Key Observations :

  • 4-Allyl derivatives (e.g., 6a) exhibit higher melting points (182–184°C) compared to methyl/ethyl analogs, likely due to increased molecular rigidity .
  • Ethyl substitution at the triazole’s 4-position (vs. methyl) may enhance metabolic stability by reducing steric hindrance .
Substituent Variations on the Acetamide Group
Compound Name Acetamide Substituent Biological Activity Reference
2-{[4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(Trifluoromethyl)phenyl Potential kinase inhibition (hypothetical)
N-(4-Sulfamoylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Sulfamoylphenyl Enhanced solubility, antimicrobial activity
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 2-Chloro-5-(trifluoromethyl)phenyl Antioxidant, anti-inflammatory

Key Observations :

  • Sulfamoyl groups (e.g., in ) improve water solubility, critical for oral bioavailability.
  • Chloro-trifluoromethylphenyl substituents (e.g., ) correlate with anti-inflammatory activity, suggesting the trifluoromethyl group’s role in target binding.
Pyridinyl Positional Isomerism
Compound Name Pyridinyl Position Activity Notes Reference
This compound 2-yl Hypothetical kinase/receptor interaction
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3-yl Broader antimicrobial spectrum
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 3-yl Insect olfactory receptor agonist

Key Observations :

  • Pyridin-3-yl derivatives (e.g., VUAA1) are associated with insect receptor agonism, whereas pyridin-2-yl/4-yl analogs may target mammalian enzymes .

Biological Activity

The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a triazole ring, a sulfanyl group, and an acetamide moiety with a trifluoromethyl-substituted phenyl group. Its molecular formula is C16H15F3N4OSC_{16}H_{15}F_3N_4OS, with a molecular weight of approximately 398.37 g/mol.

Antimicrobial Activity

  • Antibacterial Properties : Research indicates that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to the one in focus have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .
  • Antifungal Properties : The compound has been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. Studies have reported MIC values as low as 0.5 μg/mL for certain derivatives, indicating potent antifungal effects compared to standard treatments like fluconazole .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro assays on various cancer cell lines. Notably:

  • Cytotoxicity : In studies involving the NCI-60 human tumor cell lines, moderate cytostatic activity was observed, with some derivatives showing inhibition growth percentages (IGP) exceeding 20% against breast cancer cell lines .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

  • Substituents : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
  • Chain Length : Variations in alkyl chain lengths at specific positions can affect potency; longer chains may reduce activity .

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds with similar structures to the target compound showed superior efficacy against multi-drug resistant strains compared to conventional antibiotics .
  • Anticancer Screening : In a comprehensive screening of triazole derivatives against various cancer cell lines, several compounds exhibited promising results, particularly those with trifluoromethyl substituents which enhanced their cytotoxicity .

Comparative Analysis

CompoundMIC (μg/mL)Activity TypeReference
Triazole Derivative A0.5Antifungal
Triazole Derivative B1–8Antibacterial
Target CompoundVariesAnticancer

Q & A

Basic Research Question

NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm acetamide/thiol linkages .

IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S-H absence confirms alkylation) .

HPLC : Purity assessment (>95% purity threshold for pharmacological studies) .

Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

What are the common biological activities associated with this compound, and how are they evaluated?

Basic Research Question
Reported activities (based on structural analogs):

  • Anti-exudative : Tested in rat models by measuring edema inhibition post-carrageenan injection .
  • Antifungal/Anticancer : In vitro assays against fungal strains (e.g., Candida albicans) or cancer cell lines (MTT assay) .
    Methodological Note : Dose-response studies (10–100 mg/kg in vivo, 1–50 µM in vitro) and comparative analysis with control compounds (e.g., fluconazole) are critical .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Advanced Research Question

Temperature Control : Reflux at 150°C for condensation steps improves reaction rates without decomposition .

Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .

Catalysts : Zeolite-Y or pyridine accelerates heterocyclic ring formation and reduces side reactions .

Workup Strategies : Acidic ice-water quenching followed by ethanol recrystallization minimizes impurities .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Structural Variants : Minor substituent changes (e.g., trifluoromethyl vs. chloro groups) alter target binding .
  • Assay Conditions : Variations in cell line sensitivity or in vivo model protocols .
    Resolution Strategies :
  • Conduct side-by-side comparisons of analogs under standardized conditions.
  • Use computational docking to correlate structural features with activity trends .

What computational methods are employed to predict the compound’s stability and target interactions?

Advanced Research Question

Molecular Dynamics (MD) : Simulate conformational stability in aqueous or lipid environments .

Docking Studies : AutoDock/Vina to predict binding affinities with targets (e.g., CYP51 for antifungal activity) .

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or spectroscopic data .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question
Key SAR Insights:

  • Triazole Modifications : Substitution at the 4-position (methyl vs. ethyl) impacts metabolic stability .
  • Sulfanyl Linker : Replacing sulfur with oxygen reduces activity, highlighting its role in target binding .
  • Trifluoromethyl Phenyl Group : Enhances lipophilicity and bioavailability compared to methoxy analogs .
    Experimental Design : Synthesize derivatives with systematic substituent variations and test in parallel bioassays .

What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Advanced Research Question

Purification Bottlenecks : Replace column chromatography with recrystallization for large batches .

Intermediate Stability : Protect moisture-sensitive intermediates (e.g., triazole-thiones) under nitrogen .

Yield Consistency : Optimize stoichiometry (1.2:1 molar ratio for alkylation steps) and use flow reactors for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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